molecular formula C4H2F8 B2402914 1,1,1,2,2,3,3,4-Octafluorobutane CAS No. 662-35-1

1,1,1,2,2,3,3,4-Octafluorobutane

Cat. No.: B2402914
CAS No.: 662-35-1
M. Wt: 202.047
InChI Key: XALFNZSGFNPWSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4-Octafluorobutane can be synthesized through various methods, including the fluorination of butane derivatives. One common approach involves the direct fluorination of butane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products: The major products formed from these reactions depend on the nature of the nucleophile used. For example, reaction with amines can yield fluorinated amines, while reaction with alcohols can produce fluorinated ethers .

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4-Octafluorobutane exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms creates a strong dipole moment, which can influence the reactivity and stability of the compound. This dipole moment allows it to interact with various molecular targets, including enzymes and receptors, potentially altering their activity .

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,2,3,3,4-Octafluorobutane is unique due to its specific fluorination pattern, which imparts a balance of stability and reactivity. This makes it particularly useful in applications where a stable yet reactive fluorinated compound is required .

Properties

IUPAC Name

1,1,1,2,2,3,3,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8/c5-1-2(6,7)3(8,9)4(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALFNZSGFNPWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894957
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-35-1
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3,3,4-Octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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